3',5'-Difluoro-[1,1'-biphenyl]-4-amine
Overview
Description
“3’,5’-Difluoro-[1,1’-biphenyl]-4-amine” is an organic compound that belongs to the class of biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . The compound is commonly used in various fields of research and industry .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3’,5’-Difluoro-[1,1’-biphenyl]-4-amine” include a molecular weight of 220.21800 and a density of 1.313g/cm3 . The compound has a boiling point of 335.8ºC at 760 mmHg .Scientific Research Applications
Catalysis and Reaction Efficiency
- 3',5'-Difluoro-[1,1'-biphenyl]-4-amine is utilized in catalysis, particularly in the palladium-catalyzed amination of aryl halides and triflates. These catalysts are effective for a variety of substrate combinations, including chloropyridines and functionalized aryl halides. The effectiveness of these catalysts is attributed to their steric and electronic properties that promote oxidative addition, Pd-N bond formation, and reductive elimination (Wolfe et al., 2000).
Synthesis of Water-Soluble Derivatives
- The compound is involved in the formation of water-soluble derivatives, such as BODIPY dyes, through sulfonation. These derivatives are functionalized with aryl iodide for organometallic couplings and show high fluorescence in aqueous environments, making them suitable for potential applications in biomolecule tracking and environmental sensing (Li et al., 2008).
Formation of Organotellurium Compounds
- This compound is used in the preparation of new organotellurium compounds. These compounds demonstrate stability and potential for various applications, as evidenced by theoretical studies using density functional theory (DFT) (Mokhtar & Al-Saadawy, 2022).
Development of Photofluorimetric Probes
- The molecule serves as a base for the development of photofluorimetric probes for metal ions. One example is a BODIPY-based probe that exhibits large bathochromic shifts in absorption and fluorescence spectra, useful in detecting transition and heavy metal ions (Qin et al., 2016).
Phosphine Ligands with Disulfonated Backbones
- It's also key in the creation of novel water-soluble secondary and tertiary phosphines with disulfonated 1,1'-biphenyl backbones. These ligands are significant in inorganic chemistry and have potential applications in catalysis and material science (Herd et al., 2002).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, “4,4’-Diamino-3,3’-difluorobiphenyl”, indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to wear suitable personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling the compound .
properties
IUPAC Name |
4-(3,5-difluorophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRIKEFXLUJEQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609771 | |
Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
405058-00-6 | |
Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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